1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their unique physicochemical properties, which make them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science. The oxolan-2-yl group attached to the benzotriazole ring enhances its reactivity and stability, making it a versatile compound for various applications.
Preparation Methods
The synthesis of 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers typically involves the reaction of benzotriazole with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and its subsequent attachment to the benzotriazole ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reaction parameters are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product .
Chemical Reactions Analysis
1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and controlled temperatures (ranging from room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound has been explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .
For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes involved in cell wall synthesis. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers can be compared with other benzotriazole derivatives, such as:
1-(Methyl)benzotriazole: This compound has a methyl group instead of an oxolan-2-yl group, which affects its reactivity and stability.
1-(Phenyl)benzotriazole: The presence of a phenyl group in this derivative enhances its aromaticity and potential for π-π interactions.
1-(Hydroxymethyl)benzotriazole: The hydroxymethyl group provides additional sites for hydrogen bonding, increasing the compound’s solubility and reactivity in aqueous environments.
The uniqueness of this compound lies in its combination of the benzotriazole core with the oxolan-2-yl group, which imparts specific reactivity and stability that are advantageous for various applications.
Properties
IUPAC Name |
1-(oxolan-2-yl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-5-9-8(4-1)11-12-13(9)10-6-3-7-14-10/h1-2,4-5,10H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUGZRXHMHECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.